GKT136901 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

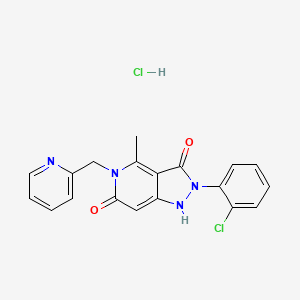

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2.ClH/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20;/h2-10,22H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXDBKGUQPCHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GKT136901 hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of GKT136901 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class, orally bioavailable small molecule that functions as a potent and selective dual inhibitor of NADPH oxidase (NOX) isoforms NOX1 and NOX4. Emerging research has also identified a secondary mechanism involving the direct scavenging of peroxynitrite. The unique dual-action profile of GKT136901 positions it as a significant therapeutic candidate for a range of pathologies underpinned by oxidative stress, notably inflammatory and fibrotic diseases such as diabetic nephropathy, idiopathic pulmonary fibrosis, and liver fibrosis. This guide provides a comprehensive overview of its core mechanisms, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.

Core Mechanism of Action: Dual Inhibition of NOX1 and NOX4

The primary mechanism of GKT136901 involves the direct enzymatic inhibition of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4).[1][2][3][4][5][6] The NOX family of enzymes are transmembrane proteins whose sole function is to generate reactive oxygen species (ROS) by transferring electrons from NADPH to molecular oxygen.[1][7] While ROS are essential for physiological signaling at low concentrations, their overproduction, mediated by pathological NOX activation, is a key driver of cellular damage, inflammation, and fibrosis.[8][9]

GKT136901 demonstrates high selectivity and potency for NOX1 and NOX4 over other isoforms like NOX2.[7][10][11] This specificity is crucial, as NOX2 plays a vital role in host defense, and its inhibition could lead to immunosuppressive effects.[7] In contrast, genetic deletion of NOX1 and NOX4 has not revealed significant spontaneous pathologies, suggesting that their targeted inhibition may offer a favorable safety profile.[7]

Data Presentation: Inhibitory Potency

The inhibitory potency of GKT136901 has been quantified in cell-free assays using membranes from cells specifically overexpressing individual NOX isoforms. The data highlights its selectivity for NOX1 and NOX4.

| Target Isoform | Inhibitor Constant (Ki) | Notes | Reference |

| NOX1 | 160 ± 10 nM | High affinity | [7][11] |

| NOX4 | 16 ± 5 nM | Highest affinity | [7] |

| NOX2 | 1530 ± 90 nM | ~10-fold lower affinity vs NOX1; ~95-fold lower vs NOX4 | [7][10] |

| Xanthine Oxidase | > 100 µM | Negligible affinity, ruling out a general scavenging mechanism | [7][10] |

Secondary Mechanism of Action: Peroxynitrite Scavenging

Beyond enzymatic inhibition, GKT136901 has been shown to act as a selective and direct scavenger of peroxynitrite (ONOO⁻).[1][2][3][12][13] Peroxynitrite is a highly reactive nitrogen species (RNS) formed from the reaction of superoxide (B77818) (•O₂⁻) and nitric oxide (•NO). It is a potent oxidizing and nitrating agent that can damage a wide array of biomolecules. A key pathological effect of peroxynitrite is the nitration of tyrosine residues in proteins, which can alter their function and lead to cellular dysfunction and death.

Studies have demonstrated that GKT136901, at submicromolar concentrations, can prevent the peroxynitrite-dependent tyrosine nitration and dimerization of alpha-synuclein, a protein implicated in Parkinson's disease.[13] This scavenging activity is specific, as the compound does not interact with nitric oxide, superoxide, or hydroxyl radicals.[13] This secondary mechanism may contribute significantly to its therapeutic efficacy in diseases where both oxidative and nitrative stress are prominent.

Downstream Cellular Effects and Signaling Pathways

The inhibition of NOX1/4-derived ROS production by GKT136901 interrupts multiple downstream signaling cascades implicated in fibrosis and inflammation.

-

Anti-Fibrotic Effects: A central pathway in fibrosis is mediated by Transforming Growth Factor-beta (TGF-β). TGF-β induces the expression of NOX4, leading to ROS production that promotes the differentiation of fibroblasts into myofibroblasts—the primary cells responsible for excessive extracellular matrix (collagen, fibronectin) deposition.[14] GKT136901 blocks this process. By reducing ROS, it attenuates the phosphorylation of downstream kinases like p38 MAPK and ERK1/2, which are crucial for fibrotic gene expression.[15][16] This has been demonstrated to reduce collagen deposition and preserve organ structure in models of lung, liver, and kidney fibrosis.[7][9][14][16][17]

-

Anti-Inflammatory Effects: NOX-derived ROS also contribute to inflammation by activating pro-inflammatory signaling pathways, such as NF-κB, and promoting the expression of adhesion molecules (e.g., VCAM-1) and chemokines (e.g., MCP-1).[15][18] These molecules facilitate the recruitment of inflammatory cells like macrophages to sites of injury.[19] By suppressing ROS, GKT136901 has been shown to reduce the expression of these inflammatory mediators and decrease macrophage infiltration in diseased tissues.[15][19]

Experimental Protocols

The mechanisms of GKT136901 have been elucidated through a combination of in vitro and in vivo experimental models.

Protocol 1: Cell-Free NOX Inhibition Assay (for Ki Determination)

-

Preparation of Membranes: Human embryonic kidney (HEK293) cells are engineered to heterologously overexpress a specific human NOX isoform (e.g., NOX1, NOX2, NOX4) along with its necessary regulatory subunits.

-

Membrane Isolation: Cells are harvested and lysed, and the membrane fraction is isolated via ultracentrifugation.

-

Activity Assay: Membranes are incubated with varying concentrations of GKT136901. The enzymatic reaction is initiated by adding NADPH.

-

ROS Detection: Superoxide production is measured using a chemiluminescent probe, such as lucigenin.

-

Data Analysis: The rate of chemiluminescence is measured, and concentration-response curves are generated to calculate the inhibitor constant (Ki).[7]

Protocol 2: In Vivo Murine Model of Type 2 Diabetic Nephropathy

-

Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their non-diabetic db/m littermates are used, starting at 8 weeks of age.[15]

-

Drug Administration: GKT136901 is mixed into standard chow at different doses (e.g., 30 mg/kg/day and 90 mg/kg/day) and administered orally for an extended period (e.g., 16 weeks). Control groups receive standard chow.[15]

-

Monitoring: Body weight, blood glucose, and blood pressure are monitored regularly.

-

Endpoint Analysis: At the end of the study, 24-hour urine is collected to measure albuminuria. Blood and kidney tissues are harvested.

-

Biomarker Assessment:

-

Oxidative Stress: Thiobarbituric acid-reacting substances (TBARS) are measured in plasma and urine.[15]

-

Gene/Protein Expression: Renal tissues are analyzed via qPCR and Western blotting for expression of NOX isoforms, fibrotic markers (fibronectin, collagen), and inflammatory markers (VCAM-1).[15]

-

Signaling: Phosphorylation status of kinases like ERK1/2 is assessed by Western blot.[15]

-

Histology: Kidney sections are stained (e.g., with Periodic acid-Schiff) to evaluate structural changes like mesangial expansion and glomerulosclerosis.[15]

-

Data Presentation: Key In Vivo Efficacy

In the db/db mouse model of diabetic nephropathy, GKT136901 demonstrated significant renoprotective effects without altering blood glucose or blood pressure.[2][15]

| Parameter | Effect of GKT136901 Treatment | Implication | Reference |

| Albuminuria | Significantly reduced | Preservation of glomerular filtration barrier | [2][15] |

| Plasma & Urine TBARS | Significantly reduced | Reduction of systemic and renal oxidative stress | [2][15] |

| Renal p-ERK1/2 | Reduced | Inhibition of pro-fibrotic signaling | [2][15] |

| Renal Structure | Preserved (reduced mesangial expansion, glomerulosclerosis) | Attenuation of renal fibrosis | [2][15] |

| Renal Fibronectin & Collagen | Reduced | Decreased extracellular matrix deposition | [15] |

Conclusion

The mechanism of action of this compound is multifaceted, centered on the potent and selective dual inhibition of NOX1 and NOX4 enzymes. This primary action effectively curtails the excessive production of ROS that drives key pathological processes in fibrotic and inflammatory diseases. The subsequent attenuation of downstream signaling pathways, including TGF-β/MAPK and NF-κB, prevents myofibroblast activation, extracellular matrix deposition, and inflammatory cell recruitment. Furthermore, its ability to directly scavenge peroxynitrite adds another layer to its protective effects by mitigating nitrative stress. This well-characterized, dual-pronged mechanism provides a strong rationale for the continued clinical development of GKT136901 and related NOX1/4 inhibitors for a variety of complex chronic diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NADPH Oxidase (NOX) | DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Setanaxib used for? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]

- 13. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NADPH Oxidase Inhibition in Fibrotic Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciencedaily.com [sciencedaily.com]

- 18. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

GKT136901 Hydrochloride: A Technical Guide to a Dual NOX1/NOX4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKT136901 hydrochloride is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1][2] These enzymes are key sources of reactive oxygen species (ROS) implicated in the pathophysiology of a wide range of disorders, particularly those with inflammatory and fibrotic components. This technical guide provides a comprehensive overview of GKT136901, including its mechanism of action, pharmacological data, and detailed experimental methodologies. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting NOX enzymes.

Core Mechanism of Action

GKT136901 is a pyrazolopyridine dione (B5365651) derivative that functions as a direct and reversible inhibitor of NOX1 and NOX4.[3][4] Its inhibitory action targets the catalytic core of these enzymes, thereby preventing the transfer of electrons from NADPH to molecular oxygen and subsequent ROS production.[5] In addition to its primary role as a NOX1/4 inhibitor, GKT136901 has also been identified as a selective and direct scavenger of peroxynitrite, a potent and damaging reactive nitrogen species.[6][7][8] This dual action contributes to its overall protective effects against oxidative stress.

Pharmacological Profile

The pharmacological profile of GKT136901 is characterized by its high potency and selectivity for NOX1 and NOX4 over other NOX isoforms and ROS-producing enzymes.

Table 1: In Vitro Inhibitory Activity of GKT136901

| Target | Inhibition Constant (Ki) | Assay Conditions | Reference |

| NOX1 | 160 ± 10 nM | Cell-free assay with membranes from NOX1-overexpressing cells. | [1][5] |

| NOX4 | 165 nM | Amplex Red assay. | [3][9] |

| NOX2 | 1530 ± 90 nM | Cell-free assay. | [1][3] |

| Xanthine (B1682287) Oxidase | >30,000 nM | Not specified. | [10][11] |

GKT136901 exhibits poor affinity for a wide range of other targets, including xanthine oxidase, lipoxygenases, myeloperoxidase, and various kinases and ion channels, highlighting its specificity.[3][4]

Key Signaling Pathways

GKT136901 modulates several critical signaling pathways by inhibiting NOX1- and NOX4-derived ROS. These pathways are central to the progression of fibrotic and inflammatory diseases.

NOX1 Signaling Pathway and Inhibition by GKT136901

NOX1-mediated ROS production is activated by various stimuli, including growth factors and inflammatory cytokines. The resulting ROS can activate downstream signaling cascades, such as the MAP kinase pathway, leading to cell proliferation and migration.

References

- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. NOX Inhibitor IV, GKT136901 | 955272-06-7 [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. caymanchem.com [caymanchem.com]

GKT136901 Hydrochloride: A Technical Whitepaper on its Peroxynitrite Scavenging Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

GKT136901 hydrochloride is a potent, selective, and orally active dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with Ki values of 160 nM and 165 nM, respectively[1][2][3]. It is under investigation for its therapeutic potential in a variety of conditions, including diabetic nephropathy, neurodegenerative diseases, and fibrosis[1][4]. While its primary mechanism of action is the inhibition of reactive oxygen species (ROS) production by NOX enzymes, a significant body of evidence has revealed an additional, distinct pharmacological property: the direct and selective scavenging of peroxynitrite (ONOO⁻)[5][6][7].

Peroxynitrite is a highly reactive nitrogen species (RNS) formed from the rapid reaction between superoxide (B77818) (•O₂⁻) and nitric oxide (•NO). It is a potent oxidant that can induce significant cellular damage by nitrating tyrosine residues on proteins, depleting intracellular antioxidants like glutathione (B108866), and damaging lipids and DNA. This whitepaper provides an in-depth technical guide on the peroxynitrite scavenging activity of GKT136901, summarizing the quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Core Mechanism: Direct Peroxynitrite Scavenging

Research has demonstrated that GKT136901 acts as a selective scavenger of peroxynitrite in the submicromolar concentration range[5][8]. This activity is highly specific; the compound does not interact with or scavenge other major reactive species such as nitric oxide (•NO), superoxide (•O₂⁻), or hydroxyl radicals (•OH)[5][6][9]. This specificity distinguishes it from general antioxidants and suggests a targeted interaction.

The direct scavenging activity is independent of its NOX1/4 inhibitory function. Studies have shown that GKT136901 itself is degraded upon exposure to peroxynitrite, which is consistent with a direct chemical reaction[5][7][8]. This additional mode of action may significantly contribute to its therapeutic efficacy in disease models where peroxynitrite-mediated damage is a key pathological feature[5][6].

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the peroxynitrite scavenging and related cellular activities of GKT136901.

| Parameter | Enzyme/Process | Value(s) | Species | Reference |

| Inhibition Constant (Ki) | NOX1 | 160 nM | Human | [2][3][8] |

| NOX4 | 165 nM | Human | [2][3][8] | |

| NOX2 | 1500 nM (1.5 µM) | Human | [8] | |

| Effective Concentration | Peroxynitrite Scavenging | Submicromolar | N/A (Cell-free) | [5][7][8] |

| Cellular Protective Conc. | Attenuation of high-glucose-induced O₂⁻ & H₂O₂ | 10 µM | Mouse Proximal Tubule Cells | [1][2] |

| Attenuation of METH-induced oxidative stress | 10 µM | Human Brain Microvascular Endothelial Cells | [1][2] |

Table 1: Inhibitory and Scavenging Potency of GKT136901.

| In Vivo Model | Dosage | Administration | Key Renoprotective Outcomes | Reference |

| Type 2 Diabetes (db/db mice) | 30-90 mg/kg | Daily p.o. for 16 weeks | Reduced albuminuria, TBARS, and renal ERK1/2 phosphorylation; preserved renal structure. | [1][2] |

Table 2: In Vivo Efficacy of GKT136901 in a Disease Model Relevant to Oxidative Stress.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the peroxynitrite scavenging activity of GKT136901.

Cell-Free Peroxynitrite Scavenging Assay (EPR Spectroscopy)

This method directly measures the ability of GKT136901 to scavenge peroxynitrite-derived free radicals.

-

Objective: To detect the interaction between GKT136901 and authentic peroxynitrite.

-

Reagents:

-

Authentic peroxynitrite (PON, 55 µM)

-

Spin-trap TEMPONE-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine, 100 µM)

-

GKT136901 (e.g., 5 µM)

-

Positive control: Uric acid (50 µM), a known peroxynitrite scavenger.

-

Negative control: Vehicle (e.g., DMSO).

-

-

Protocol:

-

The spin-trap TEMPONE-H is incubated with GKT136901, uric acid, or vehicle control.

-

Authentic peroxynitrite is added to the mixture. Peroxynitrite oxidizes TEMPONE-H to the stable radical TEMPONE, which has a characteristic EPR signal.

-

The resulting mixture is immediately analyzed by an Electron Paramagnetic Resonance (EPR) spectrometer.

-

The intensity of the TEMPONE signal is measured. A reduction in signal intensity in the presence of GKT136901 indicates that it has scavenged the peroxynitrite-derived radicals, preventing them from reacting with the spin-trap.[7]

-

-

Visualization:

Inhibition of Protein Tyrosine Nitration (Western Blot & Mass Spectrometry)

This assay assesses the ability of GKT136901 to prevent a key downstream effect of peroxynitrite: the nitration of protein tyrosine residues. Alpha-synuclein (B15492655) is a common substrate for this experiment.[5]

-

Objective: To determine if GKT136901 can protect a protein from peroxynitrite-mediated nitration and dimerization.

-

Reagents:

-

Recombinant alpha-synuclein (ASYN) protein.

-

Peroxynitrite.

-

GKT136901 at various concentrations (e.g., submicromolar range).

-

-

Protocol:

-

Alpha-synuclein is incubated with peroxynitrite in the presence or absence of GKT136901.

-

The reaction is allowed to proceed for a defined period.

-

The reaction products are separated by SDS-PAGE.

-

Western Blot Analysis: Proteins are transferred to a membrane and probed with antibodies specific for nitrotyrosine and for alpha-synuclein (to detect dimerization). A reduced signal for nitrotyrosine and dimers in the GKT136901-treated samples indicates protection.[5]

-

Mass Spectrometry Analysis: For more precise identification, protein bands can be excised and analyzed by mass spectrometry to confirm the presence and location of nitrated tyrosine residues.[5]

-

Cellular Protection Assay (Neuronal Cell Model)

This assay evaluates the protective effects of GKT136901 against peroxynitrite-induced toxicity in a biologically relevant system.

-

Objective: To assess if GKT136901 can prevent peroxynitrite-induced cell damage and depletion of intracellular antioxidants.

-

Protocol:

-

Neuronal cells are pre-treated with GKT136901 or vehicle for a short period.

-

The cells are then exposed to a source of peroxynitrite.

-

Endpoint 1 (Antioxidant Depletion): After exposure, intracellular levels of reduced glutathione (GSH) are measured using a commercially available kit or HPLC. Protection is indicated by the preservation of GSH levels in GKT136901-treated cells.[5][7]

-

Endpoint 2 (Neurite Degeneration): Cell morphology is assessed via microscopy. The integrity and length of neurites are quantified. GKT136901 is considered protective if it prevents the degeneration of neurites caused by peroxynitrite.[5][7]

-

Control Experiment: To confirm scavenging is the primary protective mechanism, GKT136901 is added after the peroxynitrite treatment. The absence of a protective effect in this condition demonstrates that the drug acts by directly neutralizing peroxynitrite rather than by interfering with downstream death/survival pathways.[5][6]

-

Signaling Pathways and Mechanistic Visualization

The dual actions of GKT136901—inhibiting ROS production and directly scavenging peroxynitrite—provide a two-pronged approach to mitigating oxidative and nitrative stress.

As shown above, cellular stress often leads to the simultaneous production of superoxide and nitric oxide. GKT136901 can intervene at two critical points:

-

Inhibition of Source: It inhibits NOX1 and NOX4, reducing the production of superoxide, one of the precursors of peroxynitrite.

-

Direct Scavenging: If peroxynitrite is formed, GKT136901 can directly intercept and neutralize it before it can cause cellular damage.

Conclusion

This compound possesses a significant and pharmacologically relevant activity as a direct and selective scavenger of peroxynitrite. This property is distinct from its well-established role as a dual NOX1/4 inhibitor. The ability to directly neutralize peroxynitrite before it can nitrate (B79036) proteins or deplete cellular antioxidants represents a crucial mechanism that may underlie its therapeutic benefits in diseases characterized by high levels of nitrative stress. For drug development professionals and researchers, it is critical to consider this dual mechanism of action when designing experiments and interpreting data from in vitro and in vivo models. The selective scavenging of peroxynitrite adds a valuable dimension to the pharmacological profile of GKT136901, enhancing its potential as a therapeutic agent.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. krcp-ksn.org [krcp-ksn.org]

- 5. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

GKT136901 Hydrochloride: A Technical Guide for Diabetic Nephropathy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and novel therapeutic strategies are urgently needed. Oxidative stress, driven by the overproduction of reactive oxygen species (ROS), is a key pathogenic factor in the development and progression of DN. The NADPH oxidase (NOX) family of enzymes, particularly the NOX1 and NOX4 isoforms, are major sources of ROS in the kidney. GKT136901 hydrochloride and its more potent analog, GKT137831, are dual inhibitors of NOX1 and NOX4, and have emerged as promising therapeutic candidates for DN. This technical guide provides an in-depth overview of the mechanism of action of GKT136901, summarizes key preclinical findings in relevant animal models of diabetic nephropathy, and details experimental protocols for its investigation.

Mechanism of Action: Targeting NOX1 and NOX4 in Diabetic Nephropathy

GKT136901 is a member of the pyrazolopyridine dione (B5365651) chemical class and functions as a competitive inhibitor of the NOX1 and NOX4 enzymes[1][2]. In the context of diabetic nephropathy, hyperglycemia and other diabetic stimuli lead to the upregulation and activation of NOX1 and NOX4 in various renal cell types, including mesangial cells, podocytes, and tubular epithelial cells[3][4]. This increased NOX activity results in excessive ROS production, which in turn triggers a cascade of downstream signaling pathways leading to glomerular and tubulointerstitial injury.

Key pathological processes driven by NOX1/4-mediated oxidative stress in diabetic nephropathy include:

-

Glomerular Mesangial Expansion: Increased ROS production in mesangial cells promotes their hypertrophy and stimulates the overproduction of extracellular matrix (ECM) proteins, such as fibronectin and collagen IV, leading to mesangial expansion and glomerulosclerosis[3][5].

-

Podocyte Injury and Loss: Podocytes are critical for maintaining the glomerular filtration barrier. NOX-derived ROS can induce podocyte apoptosis and effacement of their foot processes, contributing to the development of albuminuria[4][6].

-

Tubulointerstitial Fibrosis: In tubular epithelial cells, NOX4-mediated ROS production contributes to inflammation and the expression of profibrotic factors, leading to tubulointerstitial fibrosis[4].

By inhibiting NOX1 and NOX4, GKT136901 and its analogs effectively reduce ROS generation in the kidney, thereby attenuating these pathological processes and offering a targeted therapeutic approach for diabetic nephropathy.

Preclinical Efficacy: Quantitative Data Summary

The renoprotective effects of GKT136901 and its more potent analog GKT137831 have been demonstrated in several preclinical models of both type 1 and type 2 diabetic nephropathy. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of GKT136901 in a Type 2 Diabetic Nephropathy Model (db/db mice) [7]

| Parameter | Diabetic Control (db/db) | GKT136901 (30 mg/kg/day) | GKT136901 (90 mg/kg/day) |

| Treatment Duration | 16 weeks | 16 weeks | 16 weeks |

| Albuminuria (µ g/24h ) | Increased vs. db/m | Reduced vs. db/db | Reduced vs. db/db |

| Urine TBARS (nmol/mg Cr) | Increased vs. db/m | Reduced vs. db/db | Reduced vs. db/db |

| Glomerulosclerosis Index | Increased vs. db/m | Reduced vs. db/db | Reduced vs. db/db |

| Tubulointerstitial Fibrosis (%) | Increased vs. db/m | Reduced vs. db/db | Reduced vs. db/db |

Table 2: Effects of GKT137831 in a Type 1 Diabetic Nephropathy Model (OVE26 mice) [8]

| Parameter | Diabetic Control (OVE26) | GKT137831 (10 mg/kg/day) | GKT137831 (40 mg/kg/day) |

| Treatment Duration | 4 weeks | 4 weeks | 4 weeks |

| Urinary Albumin Excretion (µ g/24h ) | Significantly increased vs. FVB | Significantly decreased vs. OVE26 | Significantly decreased vs. OVE26 |

| Glomerular Hypertrophy (µm²) | Significantly increased vs. FVB | Decreased vs. OVE26 | Trend towards decrease vs. OVE26 |

| Podocyte Number per Glomerulus | Significantly decreased vs. FVB | Increased vs. OVE26 | Increased vs. OVE26 |

| Renal Cortex NADPH Oxidase Activity | Significantly increased vs. FVB | Suppressed vs. OVE26 | Suppressed vs. OVE26 |

| Fibronectin Protein Expression (renal cortex) | Increased vs. FVB | Reduced vs. OVE26 | Reduced vs. OVE26 |

| Collagen IV Protein Expression (renal cortex) | Increased vs. FVB | Reduced vs. OVE26 | Reduced vs. OVE26 |

Table 3: Effects of GKT137831 in a Long-Term Type 1 Diabetic Nephropathy Model (STZ-induced ApoE-/- mice) [9][10]

| Parameter | Diabetic Control (ApoE-/-) | GKT137831 (30 mg/kg/day) | GKT137831 (60 mg/kg/day) |

| Treatment Duration | 10 weeks (initiated at 10 weeks post-diabetes) | 10 weeks | 10 weeks |

| Albuminuria | Significantly increased vs. non-diabetic | Significantly attenuated vs. diabetic control | Significantly attenuated vs. diabetic control |

| Glomerular Collagen IV Accumulation | Significantly increased vs. non-diabetic | Prevented vs. diabetic control | Prevented vs. diabetic control |

| Glomerular Fibronectin Accumulation | Significantly increased vs. non-diabetic | Prevented vs. diabetic control | Prevented vs. diabetic control |

| Glomerular Macrophage Infiltration | Significantly increased vs. non-diabetic | Attenuated vs. diabetic control | Attenuated vs. diabetic control |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of GKT136901 and its analogs in diabetic nephropathy research.

Induction of Diabetic Nephropathy in Rodents

A widely used model for type 1 diabetic nephropathy is the streptozotocin (B1681764) (STZ)-induced diabetic mouse[11][12].

-

Animal Model: Male C57Bl/6J or ApoE-/- mice, 8-12 weeks old.

-

STZ Preparation: Dissolve STZ in sterile 0.1 M sodium citrate (B86180) buffer (pH 4.5) immediately before use.

-

Induction Protocol (Multiple Low-Dose):

-

Administer intraperitoneal (i.p.) injections of STZ at a dose of 40-50 mg/kg body weight for five consecutive days[13].

-

Monitor blood glucose levels 1-2 weeks after the final injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

-

GKT136901/GKT137831 Administration:

Assessment of Renal Function

-

Urine Collection: House mice in metabolic cages for 24-hour urine collection to measure albumin excretion rate[8].

-

Albuminuria Measurement:

-

Quantify urinary albumin concentration using a mouse-specific ELISA kit according to the manufacturer's instructions[15].

-

Normalize albumin levels to urinary creatinine (B1669602) concentration to account for variations in urine output. Urinary creatinine can be measured using a colorimetric assay.

-

-

Glomerular Filtration Rate (GFR): While not always reported in the initial studies with GKT136901, GFR can be assessed by methods such as the clearance of inulin (B196767) or by measuring serum creatinine levels.

Histological and Immunohistochemical Analysis

-

Tissue Preparation:

-

Perfuse kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

Embed kidneys in paraffin (B1166041) or optimal cutting temperature (OCT) compound for sectioning.

-

-

Staining for Glomerular and Tubulointerstitial Injury:

-

Periodic acid-Schiff (PAS) staining: To assess glomerulosclerosis and mesangial expansion.

-

Masson's trichrome staining: To evaluate tubulointerstitial fibrosis.

-

-

Immunofluorescence Staining for Extracellular Matrix Proteins:

-

Prepare 4-µm thick cryosections of the kidney.

-

Fix sections in acetone (B3395972) and block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with primary antibodies against fibronectin or collagen IV overnight at 4°C[16][17].

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

-

Mount with a DAPI-containing mounting medium to visualize nuclei.

-

Capture images using a fluorescence microscope and quantify the fluorescence intensity.

-

Western Blot Analysis for NOX1 and NOX4

-

Protein Extraction: Homogenize renal cortex tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against NOX1 or NOX4 overnight at 4°C.

-

Wash with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band density. Normalize to a loading control such as GAPDH or β-actin.

-

References

- 1. Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Immunofluorescence staining of kidney sections to monitor ischemia-induced damage [protocols.io]

- 4. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An immunofluorescence assay for extracellular matrix components highlights the role of epithelial cells in producing a stable, fibrillar extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bicellscientific.com [bicellscientific.com]

- 16. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinct Roles of Nox1 and Nox4 in Basal and Angiotensin II-Stimulated Superoxide and Hydrogen Peroxide Production - PMC [pmc.ncbi.nlm.nih.gov]

GKT136901 Hydrochloride: A Technical Guide to its Role in Reducing Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKT136901 hydrochloride is a potent, orally bioavailable small molecule inhibitor of NADPH oxidase (NOX) isoforms 1 and 4, critical enzymes in the production of reactive oxygen species (ROS).[1][2][3] It also functions as a direct scavenger of peroxynitrite, a highly reactive nitrogen species.[1][3][4] This dual mechanism of action makes GKT136901 a compelling therapeutic candidate for a range of pathologies underpinned by oxidative stress, including diabetic nephropathy, cardiovascular diseases, and neurodegenerative disorders.[1][2][3][5] This technical guide provides an in-depth overview of the core mechanisms of GKT136901, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its action.

Mechanism of Action

GKT136901 exerts its effects in reducing oxidative stress through two primary mechanisms:

-

Inhibition of NOX1 and NOX4: NADPH oxidases are a family of enzymes dedicated to the production of ROS.[6] GKT136901 is a potent and selective dual inhibitor of NOX1 and NOX4, and to a lesser extent, NOX2.[2][7] By inhibiting these enzymes, GKT136901 directly reduces the cellular production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), key contributors to oxidative stress.[4][6]

-

Direct Scavenging of Peroxynitrite: GKT136901 has been shown to be a selective and direct scavenger of peroxynitrite (ONOO⁻).[1][3][4] Peroxynitrite is a potent oxidizing and nitrating agent formed from the reaction of superoxide and nitric oxide. It can damage a wide array of biomolecules, including proteins, lipids, and DNA. The ability of GKT136901 to directly neutralize peroxynitrite provides an additional layer of protection against oxidative and nitrative stress.[4]

Quantitative Data

The efficacy and selectivity of GKT136901 have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of GKT136901 against NOX Isoforms

| NOX Isoform | Kᵢ (nM) | Efficacy (Eₘₐₓ) | Reference(s) |

| NOX1 | 160 ± 10 | >90% | [7] |

| NOX4 | 165 or 16 ± 5 | >90% | [1][7] |

| NOX2 | 1530 ± 90 | ~60% | [7] |

Table 2: In Vivo Efficacy of GKT136901 in a Mouse Model of Type 2 Diabetes (db/db mice)

| Parameter | Treatment Group | Result | Reference(s) |

| Albuminuria | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [1] |

| Thiobarbituric Acid-Reacting Substances (TBARS) | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [1] |

| Renal ERK1/2 Phosphorylation | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [1] |

| Plasma Glucose | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | No effect | [1] |

| Blood Pressure | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | No effect | [1] |

Signaling Pathways

GKT136901 modulates several key signaling pathways involved in oxidative stress and cellular damage.

Downstream of ROS reduction, GKT136901 has been shown to attenuate the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and modulate the ROS-Epidermal Growth Factor Receptor (EGFR) pathway.

Experimental Protocols

This section provides an overview of key experimental protocols used to evaluate the efficacy of GKT136901 in reducing oxidative stress.

In Vitro Measurement of ROS

This assay is commonly used to measure H₂O₂ production.

-

Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.

-

Procedure Outline:

-

Prepare a working solution of Amplex® Red reagent and HRP in a suitable reaction buffer.

-

Add the working solution to samples (e.g., cell lysates, purified enzyme preparations) in a 96-well plate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.

-

Quantify H₂O₂ concentration by comparing the fluorescence of the samples to a standard curve generated with known concentrations of H₂O₂.

-

This assay is used to detect superoxide production.

-

Principle: Lucigenin (B191737) (bis-N-methylacridinium nitrate) reacts with superoxide anions to produce light (chemiluminescence).

-

Procedure Outline:

-

Prepare a solution of lucigenin (typically 5 µM to avoid auto-oxidation) in a suitable buffer.

-

Add the lucigenin solution to the samples (e.g., cell suspensions, membrane fractions) in a luminometer-compatible plate or tube.

-

Initiate the reaction by adding a substrate for the superoxide-producing enzyme (e.g., NADPH for NOX enzymes).

-

Measure the chemiluminescence signal over time using a luminometer.

-

The rate of light emission is proportional to the rate of superoxide production.

-

In Vivo Assessment of Oxidative Stress and End-Organ Damage

This assay is a widely used method for measuring lipid peroxidation.

-

Principle: Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically or fluorometrically.

-

Procedure Outline:

-

Homogenize tissue samples or use plasma/serum.

-

Add an acidic reagent (e.g., trichloroacetic acid) to precipitate proteins and release MDA.

-

Centrifuge and collect the supernatant.

-

Add TBA reagent to the supernatant and incubate at 90-100°C.

-

After cooling, measure the absorbance at ~532 nm or fluorescence at Ex/Em ~530/550 nm.

-

Quantify TBARS levels by comparing with an MDA standard curve.

-

In the context of diabetic nephropathy, a reduction in urinary albumin excretion is a key indicator of therapeutic efficacy.

-

Principle: Albumin levels in urine can be quantified using various methods, including enzyme-linked immunosorbent assay (ELISA) or immunoturbidimetry.

-

Procedure Outline (ELISA):

-

Coat a 96-well plate with an antibody specific for albumin.

-

Block non-specific binding sites.

-

Add urine samples and standards to the wells.

-

Add a second, enzyme-conjugated antibody that also binds to albumin.

-

Add a substrate for the enzyme that produces a colored or fluorescent product.

-

Measure the absorbance or fluorescence and calculate the albumin concentration from a standard curve.

-

Conclusion

This compound is a promising therapeutic agent that effectively reduces oxidative stress through the dual mechanisms of NOX1/4 inhibition and direct peroxynitrite scavenging. Its efficacy has been demonstrated in various preclinical models, particularly in the context of diabetic nephropathy, where it reduces markers of oxidative stress and end-organ damage. The well-defined mechanism of action and the availability of robust experimental protocols for its evaluation make GKT136901 a valuable tool for researchers and a compelling candidate for further drug development in the field of oxidative stress-related diseases.

References

- 1. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to GKT136901 Hydrochloride

This document provides a comprehensive technical overview of this compound, a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data, serving as a vital resource for professionals in pharmacology and drug discovery.

Chemical Structure and Properties

This compound is a small molecule belonging to the pyrazolopyridine dione (B5365651) chemical series. Its structure and core properties are fundamental to its biological activity and formulation development.

| Property | Value | Reference |

| Compound Name | This compound | [1][2] |

| Synonym | NOX Inhibitor IV | [3] |

| CAS Number | 1254507-01-1 | [1][2][4] |

| Chemical Formula | C₁₉H₁₆Cl₂N₄O₂ | [4] |

| Molecular Weight | 403.26 g/mol | [4] |

| IUPAC Name | 2-(2-chlorophenyl)-4-methyl-5-(2-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione hydrochloride | [3] |

| SMILES | O=C1N(C2=CC=CC=C2Cl)NC(C1=C(C)N3CC4=NC=CC=C4)=CC3=O.[H]Cl | [4] |

| Appearance | Solid | [3] |

Mechanism of Action

GKT136901 is a potent, selective, and orally active inhibitor of NADPH oxidase isoforms NOX1 and NOX4.[1][5][6] These enzymes are key producers of reactive oxygen species (ROS) and are implicated in a variety of pathological processes. In addition to its NOX inhibitory activity, GKT136901 also functions as a selective and direct scavenger of peroxynitrite, a highly reactive nitrogen species.[1][3][5][7] This dual action makes it a valuable tool for studying and potentially treating conditions associated with oxidative stress, such as diabetic nephropathy, neurodegeneration, and inflammatory diseases.[1][5]

Signaling Pathway Inhibition

NOX enzymes, particularly NOX4, are upstream regulators of signaling cascades that contribute to cellular hypertrophy, fibrosis, and inflammation. Upstream activators like Angiotensin II and high glucose levels can induce NOX4 expression and activity. The resulting ROS production activates downstream effectors such as the MAP kinase (ERK1/2, p38) and Akt pathways.[8] GKT136901 intervenes by directly inhibiting NOX1/4, thereby reducing ROS production and attenuating the activation of these downstream pathological signaling pathways.[1][7]

Pharmacological and Physicochemical Data

Inhibitory Activity

GKT136901 demonstrates high selectivity for NOX1 and NOX4 over other NOX isoforms and related enzymes.

| Target | Inhibition Constant (Kᵢ) | Reference |

| NOX1 | 160 nM | [1][5][7][9] |

| NOX4 | 165 nM | [1][5][6][7] |

| NOX2 | 1530 nM | [3][9] |

| Xanthine Oxidase | >30,000 nM | [3] |

Solubility

The solubility of GKT136901 (base form) has been determined in various solvents, which is critical for preparing stock solutions for in vitro and in vivo experiments.

| Solvent | Solubility | Reference |

| DMSO | 30 - 32.5 mg/mL | [3][10] |

| DMF | 25 mg/mL | [3] |

| Ethanol | 1 mg/mL | [3] |

| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [3] |

Key Experimental Protocols

Protocol 1: Peroxynitrite Scavenging Assay

This protocol assesses the direct peroxynitrite scavenging activity of GKT136901.

-

Principle: The assay measures the inhibition of the oxidation of Dihydrorhodamine 123 (DHR123) by peroxynitrite, which is generated in situ from 3-morpholino-sydnonimine (SIN-1).[11]

-

Methodology:

-

Prepare solutions of SIN-1, DHR123, and GKT136901 at desired concentrations.

-

In a suitable reaction buffer, combine DHR123 with varying concentrations of GKT136901.

-

Initiate the reaction by adding SIN-1 to the mixture.

-

Monitor the increase in fluorescence resulting from the oxidation of DHR123 to rhodamine 123.

-

The degree of inhibition by GKT136901 reflects its peroxynitrite scavenging capacity.[11]

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is used for the quantification and purity assessment of GKT136901.

-

Principle: Reversed-phase HPLC separates GKT136901 from impurities based on its hydrophobicity.

-

Methodology:

-

Column: C18 nucleosil (125 x 4 mm; 5 µm particle size).[11]

-

Mobile Phase: An isocratic mixture of acetonitrile, water, triethylamine, and sulphuric acid (12.50 : 86.18: 1.04 : 0.28 v/v), adjusted to pH 2.3.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detection at an appropriate wavelength (e.g., 214 or 257 nm).[3]

-

Data Analysis: The concentration and purity are determined by analyzing the peak area from the chromatogram against a standard curve.[11]

-

Summary of In Vivo Studies

GKT136901 has demonstrated efficacy in preclinical animal models, particularly in the context of diabetic complications.

| Study Model | Dosage and Administration | Key Findings | Reference |

| Mouse Model of Type 2 Diabetes | 30-90 mg/kg, daily oral gavage for 16 weeks | - Reduced albuminuria and thiobarbituric acid-reacting substances (TBARS).- Decreased renal ERK1/2 phosphorylation.- Preserved renal structure.- No significant effect on plasma glucose, blood pressure, or body weight. | [1][7] |

| Human Brain Microvascular Endothelial Cells (HBMECs) | 10 µM for 2 hours (in vitro) | - Attenuated methamphetamine-induced oxidative stress.- Protected against methamphetamine-induced blood-brain barrier dysfunction. | [1][7] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. NADPH Oxidase (NOX) | DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Upstream Regulators and Downstream Effectors of NADPH Oxidases as Novel Therapeutic Targets for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GKT136901 | NADPH-oxidase | NADPH | TargetMol [targetmol.com]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

GKT136901 Hydrochloride: A Technical Guide to Target Validation in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GKT136901 hydrochloride is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, key enzymes in the production of reactive oxygen species (ROS).[1] Dysregulation of NOX1 and NOX4 activity is implicated in a wide range of pathologies, including fibrosis, inflammation, and diabetic complications. This technical guide provides an in-depth overview of the methodologies used to validate the target engagement and cellular effects of GKT136901, serving as a comprehensive resource for researchers in the field of drug discovery and development.

Mechanism of Action

GKT136901 is a direct inhibitor of the catalytic subunits of NOX1 and NOX4.[2] By binding to these enzymes, it prevents the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). This targeted inhibition of ROS production allows for the investigation of the specific roles of NOX1 and NOX4 in various cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cellular studies.

Table 1: In Vitro Inhibitory Activity of GKT136901

| Target | Parameter | Value (nM) | Assay System |

| NOX1 | Kᵢ | 160 ± 10 | Cell-free assay with overexpressing cell membranes |

| NOX4 | Kᵢ | 165 | Cell-free assay with overexpressing cell membranes |

| NOX2 | Kᵢ | 1530 ± 90 | Cell-free assay with overexpressing cell membranes |

| NOX1 | IC₅₀ | ~300-500 | Cellular assays in overexpressing systems |

| NOX4 | IC₅₀ | ~300-500 | Cellular assays in overexpressing systems |

| NOX5 | IC₅₀ | ~300-500 | Cellular assays in overexpressing systems |

| NOX2 | IC₅₀ | >5000 | Cellular assays in overexpressing systems |

Data compiled from multiple sources.[1][2]

Table 2: Cellular Effects of GKT136901

| Cellular Model | Endpoint | Effect | Concentration |

| Mouse Proximal Tubular (MPT) Cells | High Glucose-Induced H₂O₂ Production | Significant attenuation | 10 µM |

| Mouse Proximal Tubular (MPT) Cells | High Glucose-Induced p38 MAPK Activation | Abolished | 10 µM |

| Human Endothelial Cells | Cell Migration (in response to NOX1 activity) | Inhibition (similar to NOX1 siRNA) | Not specified |

| Vascular Smooth Muscle Cells | Proliferation | Inhibition (NOX1/4 dependent) | Not specified |

Data compiled from multiple sources.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by GKT136901 and a typical experimental workflow for its validation in cellular models.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cellular models and experimental conditions.

Measurement of Intracellular ROS Production (Amplex® Red Assay)

This protocol is adapted for a 96-well plate format to measure hydrogen peroxide (H₂O₂) production.

Materials:

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Krebs-Ringer phosphate (B84403) glucose (KRPG) buffer

-

This compound

-

Stimulus of interest (e.g., Angiotensin II, high glucose)

-

Cell line of interest

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Wash the cells once with KRPG buffer. Add KRPG buffer containing various concentrations of GKT136901 (e.g., 0.1 to 30 µM) and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Preparation of Reaction Mixture: Prepare a fresh reaction mixture containing Amplex® Red (final concentration 50 µM) and HRP (final concentration 0.1 U/mL) in KRPG buffer.

-

Stimulation and Measurement: Add the stimulus of interest to the appropriate wells. Immediately add the Amplex® Red/HRP reaction mixture to all wells.

-

Data Acquisition: Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) at 37°C using a fluorescence microplate reader.

-

Data Analysis: Calculate the rate of H₂O₂ production from the slope of the fluorescence curve. Determine the IC₅₀ value of GKT136901 by plotting the percentage inhibition of ROS production against the log of the inhibitor concentration.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 MAPK (p-p38) as a downstream marker of NOX1/4 activation.

Materials:

-

Cell line of interest

-

This compound

-

Stimulus of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with GKT136901 for 30-60 minutes, followed by the addition of the stimulus for the optimized duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-p38 as a ratio to total p38.

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This protocol measures the effect of GKT136901 on chemoattractant-induced cell migration.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cell line of interest

-

This compound

-

Chemoattractant (e.g., growth factor, chemokine)

-

Serum-free medium

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing the chemoattractant to the lower chamber.

-

In the upper chamber (the insert), add the cell suspension pre-treated with different concentrations of GKT136901 or vehicle.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration sufficient for cell migration (e.g., 4-24 hours, depending on the cell type).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane with methanol (B129727) for 10 minutes.

-

Stain the cells with a staining solution (e.g., 0.5% Crystal Violet in 25% methanol) for 10-20 minutes.

-

-

Imaging and Quantification:

-

Wash the inserts with water and allow them to air dry.

-

Image the underside of the membrane using a microscope.

-

Count the number of migrated cells in several random fields of view for each condition.

-

-

Data Analysis: Calculate the percentage inhibition of cell migration for each GKT136901 concentration compared to the vehicle control. Determine the IC₅₀ value if applicable.

Conclusion

The validation of this compound in cellular models is a critical step in understanding its therapeutic potential. By employing the robust experimental protocols outlined in this guide, researchers can effectively assess its target engagement and functional consequences. The combination of quantitative biochemical assays, detailed signaling pathway analysis, and functional cellular readouts will provide a comprehensive understanding of the role of NOX1 and NOX4 in the chosen disease model and the efficacy of GKT136901 as a pharmacological tool and potential therapeutic agent.

References

Pharmacological Profile of GKT136901 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKT136901 hydrochloride is a potent and orally bioavailable small molecule inhibitor targeting the NADPH oxidase (NOX) family of enzymes, with high affinity for the NOX1 and NOX4 isoforms. Emerging research has also identified its role as a selective scavenger of peroxynitrite, a reactive nitrogen species implicated in various pathologies. This dual mechanism of action positions GKT136901 as a compelling therapeutic candidate for a range of diseases characterized by oxidative stress, including diabetic nephropathy, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological profile of GKT136901, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

GKT136901 exerts its pharmacological effects through two primary mechanisms:

-

Dual Inhibition of NOX1 and NOX4: GKT136901 is a potent inhibitor of NADPH oxidase isoforms NOX1 and NOX4.[1][2][3] These enzymes are key sources of reactive oxygen species (ROS) in various cell types and have been implicated in the pathophysiology of numerous diseases. By inhibiting NOX1 and NOX4, GKT136901 effectively reduces the production of ROS, such as superoxide (B77818) and hydrogen peroxide, thereby mitigating downstream oxidative stress and cellular damage.

-

Selective Peroxynitrite Scavenging: In addition to its NOX inhibitory activity, GKT136901 has been shown to be a selective and direct scavenger of peroxynitrite (ONOO⁻).[1][2][3][4] Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide. It can induce cellular damage through the nitration of tyrosine residues in proteins, leading to altered protein function. GKT136901 can directly interact with and neutralize peroxynitrite, preventing this damaging modification.[1][4]

The following diagram illustrates the signaling pathway affected by GKT136901.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Ki (nM) | Assay System | Reference |

| NOX1 | 160 ± 10 | Cell-free assay with membranes from overexpressing cells | [5] |

| NOX4 | 165 | Cell-free assay with membranes from overexpressing cells | [2][3] |

| NOX2 | 1530 ± 90 | Cell-free assay with membranes from overexpressing cells | [5] |

| Xanthine Oxidase | > 100,000 | Cell-free enzyme assay | [5] |

Table 2: In Vivo Efficacy in a Model of Type 2 Diabetic Nephropathy (db/db mice)

| Parameter | Treatment Group | Result | Reference |

| Albuminuria | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [2][3] |

| Renal Oxidative Stress (TBARS) | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [2][3] |

| Renal ERK1/2 Phosphorylation | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [2][3] |

| Renal Structure | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Preserved | [2][3] |

| Plasma Glucose | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | No effect | [2][3] |

| Blood Pressure | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | No effect | [2][3] |

Table 3: Pharmacokinetic Parameters

Experimental Protocols

Cell-Free NOX1/4 Inhibition Assay (Amplex Red Method)

This protocol outlines a general procedure for determining the inhibitory activity of GKT136901 against NOX1 and NOX4 in a cell-free system.

Protocol Steps:

-

Prepare Cell Membranes: Isolate cell membranes from a cell line (e.g., HEK293) that has been engineered to overexpress the specific NOX isoform (NOX1 or NOX4) and its necessary regulatory subunits.

-

Reaction Mixture Preparation: In a 96-well black microplate, prepare a reaction mixture containing an appropriate assay buffer (e.g., phosphate-buffered saline), Amplex Red reagent, and horseradish peroxidase (HRP).

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Membrane Addition: Add the prepared cell membranes to the wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to each well.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively. The production of H2O2 by the NOX enzyme leads to the HRP-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.

-

Data Analysis: Plot the rate of fluorescence increase against the concentration of GKT136901 to determine the IC50 or Ki value.

Cellular Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels in response to a stimulus and the effect of GKT136901.

Protocol Steps:

-

Cell Culture: Seed cells (e.g., mouse proximal tubule cells) in a 96-well plate and culture until they reach the desired confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified duration (e.g., 30 minutes).

-

DCFDA Loading: Remove the treatment medium and load the cells with a working solution of DCFDA in serum-free medium.

-

Incubation: Incubate the cells at 37°C in the dark to allow for the de-esterification of DCFDA to the non-fluorescent DCFH.

-

Washing: Wash the cells with a balanced salt solution to remove any extracellular DCFDA.

-

ROS Induction: Add the stimulus (e.g., high D-glucose) to the cells to induce ROS production. Intracellular ROS will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Normalization: Normalize the fluorescence readings to cell viability or protein concentration to account for any differences in cell number.

Western Blot for ERK1/2 Phosphorylation

This protocol details the procedure for assessing the effect of GKT136901 on the phosphorylation of ERK1/2 in tissue lysates from the db/db mouse model of diabetic nephropathy.

Protocol Steps:

-

Tissue Homogenization: Homogenize kidney tissue samples in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane of the bound antibodies and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. The ratio of p-ERK1/2 to total ERK1/2 represents the level of ERK1/2 activation.

Peroxynitrite Scavenging Assay (Inhibition of Tyrosine Nitration)

This protocol outlines a method to evaluate the peroxynitrite scavenging activity of GKT136901 by measuring the inhibition of peroxynitrite-mediated nitration of a target protein, such as alpha-synuclein.[1]

Protocol Steps:

-

Reaction Setup: In a reaction tube, combine the target protein (e.g., purified alpha-synuclein) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) with various concentrations of GKT136901.

-

Peroxynitrite Addition: Add a defined concentration of peroxynitrite to initiate the nitration reaction.

-

Incubation: Allow the reaction to proceed for a specified time at room temperature.

-

Sample Preparation for Analysis: Stop the reaction and prepare the samples for analysis by Western blotting.

-

Western Blot Analysis: Perform Western blotting as described in section 3.3, using a primary antibody that specifically recognizes nitrotyrosine residues.

-

Data Analysis: Quantify the intensity of the nitrotyrosine signal in the presence and absence of GKT136901 to determine its ability to inhibit peroxynitrite-mediated tyrosine nitration.

Conclusion

This compound is a promising pharmacological agent with a dual mechanism of action that targets key pathways in oxidative stress. Its ability to potently inhibit NOX1 and NOX4, coupled with its selective scavenging of peroxynitrite, provides a strong rationale for its investigation in a variety of disease models. The data presented in this guide highlight its in vitro potency and in vivo efficacy, particularly in the context of diabetic nephropathy. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of GKT136901 and similar compounds in the field of drug discovery and development. Further investigation into its pharmacokinetic profile will be crucial for its clinical translation.

References

- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

GKT136901 Hydrochloride: A Technical Guide for Investigating Reactive Oxygen Species Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are no longer viewed solely as toxic byproducts of cellular metabolism. A growing body of evidence has established ROS as critical signaling molecules involved in a myriad of physiological and pathophysiological processes. The nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX) family of enzymes are primary sources of regulated ROS production. Among the seven members of the NOX family, NOX1 and NOX4 have emerged as key players in the pathogenesis of numerous diseases, including diabetic complications, fibrosis, and cardiovascular disease.[1][2]

GKT136901 hydrochloride is a first-in-class, orally bioavailable small molecule inhibitor that exhibits high potency and selectivity for the NOX1 and NOX4 isoforms.[3][4][5][6][7] Its favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models have positioned it as an invaluable tool for elucidating the role of NOX1- and NOX4-derived ROS in signaling pathways.[1] Furthermore, GKT136901 possesses a dual mechanism of action, not only inhibiting ROS production but also acting as a direct scavenger of peroxynitrite, a highly reactive nitrogen species.[3][4][8] This technical guide provides an in-depth overview of GKT136901, its mechanism of action, quantitative data, and detailed experimental protocols for its application in studying ROS signaling.

Mechanism of Action

GKT136901 is a pyrazolopyridine dione (B5365651) derivative that acts as a direct and reversible dual inhibitor of NOX1 and NOX4.[4][6] It exerts its inhibitory effect on the enzymatic activity of these isoforms, thereby reducing the production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[1] Notably, GKT136901 demonstrates significant selectivity for NOX1 and NOX4 over other NOX isoforms, such as NOX2, and does not exhibit significant off-target effects on a broad panel of other enzymes and ion channels.[4][9]

An additional key feature of GKT136901 is its ability to directly scavenge peroxynitrite (ONOO⁻).[3][4][8] Peroxynitrite is a potent oxidizing and nitrating agent formed from the rapid reaction of superoxide and nitric oxide. By neutralizing peroxynitrite, GKT136901 can mitigate nitroxidative stress and prevent damage to cellular components like proteins.[8][10]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of GKT136901.

Table 1: Inhibitory Potency of GKT136901 against NOX Isoforms

| NOX Isoform | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Reference |

| NOX1 | 160 ± 10 | - | Cell-free | [1] |

| NOX4 | 16 ± 5 | 165 | Cell-free | [1][3] |

| NOX2 | 1530 ± 90 | - | Cell-free | [1] |

| NOX5 | - | 410 ± 100 (for GKT137831) | Cell-free | [1] |

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of GKT136901 required to achieve 50% inhibition of the target enzyme's activity.

Table 2: Selectivity Profile of GKT136901

| Enzyme/Target | Inhibition | Concentration Tested | Reference |

| Xanthine Oxidase | No significant inhibition | >30,000 nM (Kᵢ) | [4] |

| Panel of 18 enzymes and ion channels | No significant activity | 10 µM | [4] |

Experimental Protocols

Here we provide detailed methodologies for key experiments utilizing GKT136901 to study ROS signaling.

In Vitro Model: High Glucose-Induced Oxidative Stress in Renal Cells

This protocol describes the use of GKT136901 to investigate the role of NOX1/4 in high glucose-induced ROS production in human kidney proximal tubule (HK-2) cells.

Materials:

-

HK-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 5.5 mM D-glucose

-

Fetal Bovine Serum (FBS)

-

D-glucose (high purity)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed HK-2 cells in 96-well plates (for ROS measurement) or 6-well plates (for protein analysis) at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

High Glucose Treatment:

-

Prepare a high glucose medium by supplementing the normal glucose (5.5 mM) DMEM with D-glucose to a final concentration of 30-45 mM.[11]

-

Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.

-

Replace the medium with either normal glucose DMEM (control) or high glucose DMEM.

-

Treat the cells for 24 to 48 hours.[11]

-

-

GKT136901 Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Thirty minutes to one hour before the end of the high glucose treatment, add GKT136901 to the culture medium at a final concentration of 1-10 µM.[5] Include a vehicle control (DMSO) for all conditions.

-

-

Measurement of Intracellular ROS (using DCFH-DA):

-

After treatment, wash the cells twice with warm PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

-

-

Measurement of Extracellular H₂O₂ (using Amplex Red):

-

Collect the cell culture supernatant.

-